molecular formula C14H20N2O4S B2785130 methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate CAS No. 551920-82-2

methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate

Cat. No. B2785130
CAS RN: 551920-82-2
M. Wt: 312.38
InChI Key: ZSUMEQHHXBLUCU-UHFFFAOYSA-N
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Description

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate, also known as Clopidogrel, is a widely used antiplatelet drug that is used to prevent blood clots in patients with cardiovascular diseases. This drug works by inhibiting platelet aggregation, which reduces the risk of thrombotic events.

Mechanism of Action

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate works by irreversibly binding to the P2Y12 receptor on platelets, which inhibits platelet aggregation. This reduces the risk of thrombotic events in patients with cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce platelet aggregation and inhibit thrombus formation. This reduces the risk of thrombotic events in patients with cardiovascular diseases. This compound has also been shown to reduce inflammation and oxidative stress in patients with cardiovascular diseases.

Advantages and Limitations for Lab Experiments

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate is a widely used antiplatelet drug that has been extensively studied for its efficacy in preventing thrombotic events in patients with cardiovascular diseases. However, there are some limitations to using this compound in lab experiments. For example, the irreversible binding of this compound to the P2Y12 receptor can make it difficult to study the effects of other drugs on platelet aggregation.

Future Directions

There are several future directions for research on methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate. One direction is to study the efficacy of this compound in combination with other antiplatelet drugs. Another direction is to study the long-term effects of this compound on cardiovascular outcomes. Additionally, there is a need for research on the optimal dosing of this compound in different patient populations.

Synthesis Methods

The synthesis of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate involves several steps. The first step is the synthesis of 2-chloro-5-methylphenylsulfonyl chloride, which is then reacted with piperidine to form 2-chloro-5-methylphenylsulfonamide. This compound is then reacted with methyl carbamate to form this compound.

Scientific Research Applications

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate has been extensively studied for its efficacy in preventing thrombotic events in patients with cardiovascular diseases. It has been shown to reduce the risk of myocardial infarction, stroke, and death in patients with acute coronary syndrome. This compound has also been studied for its efficacy in preventing restenosis after percutaneous coronary intervention.

properties

IUPAC Name

methyl N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-11-3-5-13(6-4-11)21(18,19)16-9-7-12(8-10-16)15-14(17)20-2/h3-6,12H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUMEQHHXBLUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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